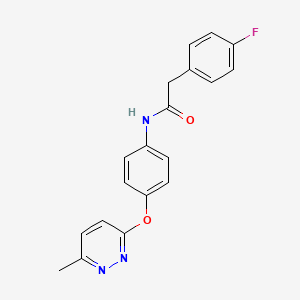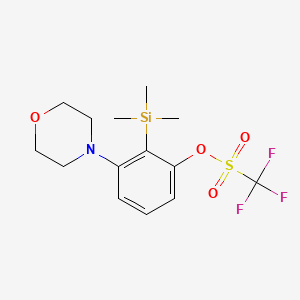
3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C14H20F3NO4SSi and a molecular weight of 383.46 g/mol . This compound is typically found as a white to light yellow powder or crystal and is known for its high purity, often exceeding 98% .
Preparation Methods
The synthesis of 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate involves several steps. One efficient method starts with phenol as the starting material. The process includes a three-step operation sequence, which requires only one chromatographic purification to achieve the desired trifluoromethanesulfonate ester with a total yield of 66% . The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .
Chemical Reactions Analysis
3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various chemical reactions, including substitution reactions. It serves as a precursor for aryne (benzyne) intermediates, which are highly reactive species used in organic synthesis . The compound’s trifluoromethanesulfonate group acts as a strong leaving group, facilitating these reactions. Common reagents used in these reactions include fluoride sources under mild conditions . The major products formed from these reactions are typically aryl-substituted compounds .
Scientific Research Applications
This compound has several applications in scientific research, particularly in organic synthesis. It is used as a precursor for aryne intermediates, which are valuable in the synthesis of complex organic molecules . Additionally, it finds applications in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups into aromatic systems . Its high reactivity and stability make it a useful reagent in various chemical transformations .
Mechanism of Action
The mechanism of action of 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate primarily involves the generation of aryne intermediates. The trifluoromethanesulfonate group acts as a leaving group, allowing the formation of the highly reactive aryne species . These intermediates can then undergo various reactions, such as nucleophilic addition or cycloaddition, to form new chemical bonds . The morpholino and trimethylsilyl groups provide additional stability and reactivity to the compound .
Comparison with Similar Compounds
Similar compounds to 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate include 2-(trimethylsilyl)phenyl Trifluoromethanesulfonate and other trifluoromethanesulfonate esters . These compounds share the trifluoromethanesulfonate group, which is a strong leaving group, making them useful in various organic reactions . the presence of the morpholino group in this compound provides unique reactivity and stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(3-morpholin-4-yl-2-trimethylsilylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO4SSi/c1-24(2,3)13-11(18-7-9-21-10-8-18)5-4-6-12(13)22-23(19,20)14(15,16)17/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQKBYYIRRAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO4SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2047348-50-3 |
Source


|
| Record name | 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)
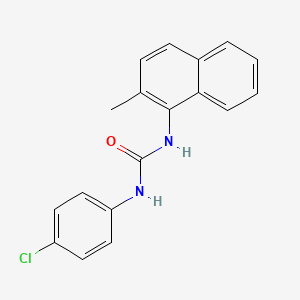
![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(butan-2-yl)acetamide](/img/structure/B2693917.png)
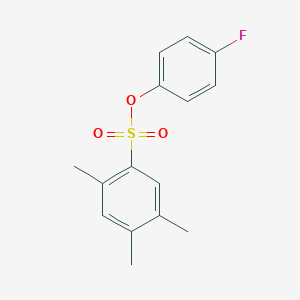
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2693919.png)
![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)
![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2693924.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methylpyridine](/img/structure/B2693925.png)
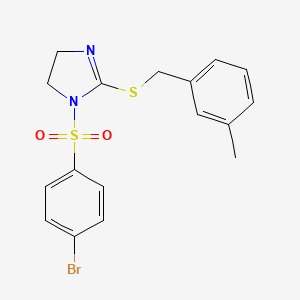
![N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693929.png)
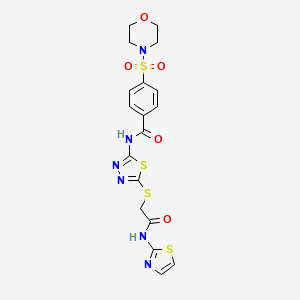
![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)
